![molecular formula C23H22ClN5OS B2876468 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one CAS No. 422279-62-7](/img/structure/B2876468.png)
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Attachment of the Pyridazinyl Group: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridazinyl group is coupled with a halogenated quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The halogen atoms in the pyridazinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
作用机制
The mechanism of action of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions.
相似化合物的比较
Similar Compounds
2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one: Known for its unique combination of functional groups that contribute to its biological activity.
Quinazolinone Derivatives: Other quinazolinone derivatives may have similar biological activities but differ in their specific functional groups and overall structure.
Pyridazinyl Derivatives: Compounds with pyridazinyl groups may share some biological activities but differ in their core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5OS/c1-23(2,3)16-10-8-15(9-11-16)14-31-22-25-18-7-5-4-6-17(18)21(30)29(22)28-20-13-12-19(24)26-27-20/h4-13H,14H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPASZCVWTKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2NC4=NN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)
![(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2876388.png)


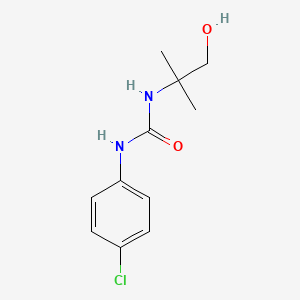
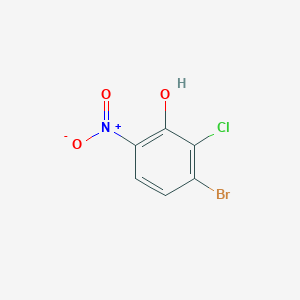
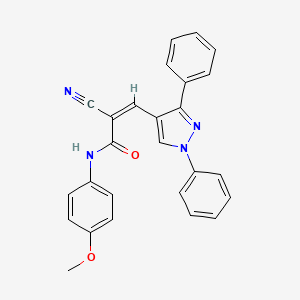
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)
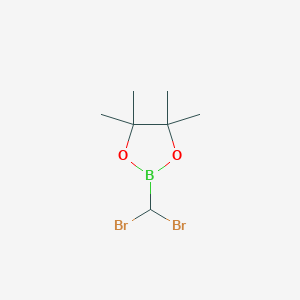
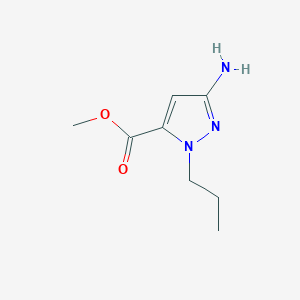
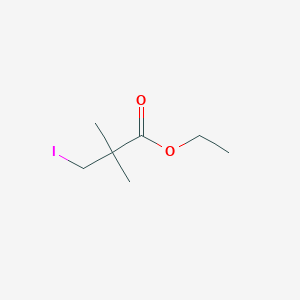
![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
![N-(4-bromophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2876406.png)
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)
